Cas no 2034207-06-0 (N-{1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-4-(methylsulfanyl)-1-oxobutan-2-yl}acetamide)
![N-{1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-4-(methylsulfanyl)-1-oxobutan-2-yl}acetamide structure](https://www.kuujia.com/scimg/cas/2034207-06-0x500.png)
N-{1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-4-(methylsulfanyl)-1-oxobutan-2-yl}acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide
- N-[1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide
- N-{1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-4-(methylsulfanyl)-1-oxobutan-2-yl}acetamide
-
- Inchi: 1S/C18H24N4O2S/c1-13(23)20-16(8-10-25-2)18(24)21-9-7-14(11-21)22-12-19-15-5-3-4-6-17(15)22/h3-6,12,14,16H,7-11H2,1-2H3,(H,20,23)
- InChI Key: QRLWEMLUOASBKM-UHFFFAOYSA-N
- SMILES: S(C)CCC(C(N1CCC(C1)N1C=NC2C=CC=CC1=2)=O)NC(C)=O
Computed Properties
- Exact Mass: 360.16199719 g/mol
- Monoisotopic Mass: 360.16199719 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 490
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 360.5
- Topological Polar Surface Area: 92.5
- XLogP3: 1.4
N-{1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-4-(methylsulfanyl)-1-oxobutan-2-yl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6559-1128-2mg |
N-{1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-4-(methylsulfanyl)-1-oxobutan-2-yl}acetamide |
2034207-06-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6559-1128-5μmol |
N-{1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-4-(methylsulfanyl)-1-oxobutan-2-yl}acetamide |
2034207-06-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6559-1128-15mg |
N-{1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-4-(methylsulfanyl)-1-oxobutan-2-yl}acetamide |
2034207-06-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6559-1128-20mg |
N-{1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-4-(methylsulfanyl)-1-oxobutan-2-yl}acetamide |
2034207-06-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6559-1128-2μmol |
N-{1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-4-(methylsulfanyl)-1-oxobutan-2-yl}acetamide |
2034207-06-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6559-1128-1mg |
N-{1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-4-(methylsulfanyl)-1-oxobutan-2-yl}acetamide |
2034207-06-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6559-1128-4mg |
N-{1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-4-(methylsulfanyl)-1-oxobutan-2-yl}acetamide |
2034207-06-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6559-1128-20μmol |
N-{1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-4-(methylsulfanyl)-1-oxobutan-2-yl}acetamide |
2034207-06-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6559-1128-3mg |
N-{1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-4-(methylsulfanyl)-1-oxobutan-2-yl}acetamide |
2034207-06-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6559-1128-10mg |
N-{1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-4-(methylsulfanyl)-1-oxobutan-2-yl}acetamide |
2034207-06-0 | 10mg |
$79.0 | 2023-09-08 |
N-{1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-4-(methylsulfanyl)-1-oxobutan-2-yl}acetamide Related Literature
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
Additional information on N-{1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-4-(methylsulfanyl)-1-oxobutan-2-yl}acetamide
N-{1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-4-(methylsulfanyl)-1-oxobutan-2-yl}acetamide: A Comprehensive Overview
N-{1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-4-(methylsulfanyl)-1-oxobutan-2-yl}acetamide, identified by the CAS registry number 2034207-06-0, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its intricate molecular structure, which includes a benzodiazole moiety, a pyrrolidine ring, and a methylsulfanyl group. These structural features contribute to its unique chemical properties and biological activity.
The benzodiazole group, a key component of this compound, is known for its aromatic stability and ability to participate in hydrogen bonding. This makes it a valuable component in drug design, particularly in the development of bioactive molecules. The pyrrolidine ring adds flexibility to the molecule, enhancing its ability to interact with biological targets. Additionally, the methylsulfanyl group introduces sulfur-based interactions, further modulating the compound's pharmacokinetic properties.
Recent studies have highlighted the potential of this compound in the field of antimicrobial agents. Researchers have found that the combination of benzodiazole and pyrrolidine moieties significantly enhances the compound's ability to inhibit bacterial growth. This finding aligns with the growing need for novel antibiotics in an era where antibiotic resistance is becoming increasingly prevalent.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The use of advanced catalytic systems has enabled chemists to achieve high yields and improved purity levels. These advancements in synthetic methodology have made it possible to scale up production for potential commercial applications.
The compound's physical properties, such as its melting point and solubility, are critical factors in determining its suitability for various applications. Recent experiments have shown that it exhibits good solubility in organic solvents like dichloromethane and acetonitrile, making it ideal for use in chromatographic separations and analytical techniques.
From a pharmacological perspective, this compound has demonstrated promising results in preclinical studies. It has been shown to exhibit selective activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, its ability to modulate cellular signaling pathways makes it a candidate for further investigation in disease-specific therapies.
In conclusion, N-{1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-4-(methylsulfanyl)-1-oxobutan-2-yl}acetamide (CAS No. 2034207-06-) represents a significant advancement in chemical synthesis and drug discovery. Its unique structure and diverse functional groups make it a versatile molecule with wide-ranging applications in medicine and beyond.
2034207-06-0 (N-{1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-4-(methylsulfanyl)-1-oxobutan-2-yl}acetamide) Related Products
- 2241594-19-2(7-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride)
- 1154259-26-3((4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone)
- 1805084-68-7(Methyl 4-aminomethyl-2-cyano-3-methoxybenzoate)
- 898751-20-7(3-(3-chloro-5-fluoro-phenyl)-1-(4-chloro-2-fluoro-phenyl)propan-1-one)
- 79421-43-5(Benzonitrile,4-(4-hydroxy-1-piperidinyl)-)
- 207591-86-4((S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate)
- 128903-23-1(Methyl 3-(3-sec-Butyl)urea-2,2-butenoate)
- 1805707-11-2(Ethyl 5-(3-chloropropanoyl)-2-formylbenzoate)
- 2680756-96-9(Benzyl 3-(difluoromethyl)-3-hydroxypiperidine-1-carboxylate)
- 1805187-19-2(Ethyl 2-bromo-4-cyano-3-methoxybenzoate)



